3-Phosphoglycerate

概要

説明

3-ホスホ-D-グリセリン酸は、解糖系やカルビン・ベンソン回路などの代謝経路において重要な役割を果たす生化学的に重要な化合物です。 3-ホスホグリセリン酸のD-エナンチオマーであり、生体内のさまざまな酵素反応に関与しています .

2. 製法

合成経路と反応条件: 3-ホスホ-D-グリセリン酸は、ホスホグリセリン酸キナーゼという酵素によって触媒される反応で、1,3-ビスホスホグリセリン酸の脱リン酸化によって合成できます。 この反応は生理的条件下で起こり、解糖系の経路の一部です .

工業的生産方法:

準備方法

Synthetic Routes and Reaction Conditions: 3-Phospho-D-glyceric acid can be synthesized through the dephosphorylation of 1,3-bisphosphoglycerate, a reaction catalyzed by the enzyme phosphoglycerate kinase. This reaction occurs under physiological conditions and is a part of the glycolytic pathway .

Industrial Production Methods:

化学反応の分析

反応の種類: 3-ホスホ-D-グリセリン酸は、以下を含むいくつかの種類の化学反応を起こします。

酸化と還元: グリセリン酸に還元されるか、代謝経路の他の中間体に変換するために酸化されます。

置換: リン酸基は、酵素反応によって他の分子に転移することができます。

一般的な試薬と条件:

酵素: ホスホグリセリン酸キナーゼ、ホスホグリセリン酸ムターゼなどの酵素は、3-ホスホ-D-グリセリン酸を含む反応において重要な役割を果たします。

生理的条件: ほとんどの反応は、生理的pHと温度条件下で行われます。

主要な生成物:

2-ホスホ-D-グリセリン酸: ホスホグリセリン酸ムターゼの作用によって生成されます。

グリセリン酸: 還元反応によって生成されます

4. 科学研究への応用

3-ホスホ-D-グリセリン酸は、科学研究において幅広い用途があります。

化学: さまざまな生化学的アッセイや研究で試薬として使用されます。

生物学: 代謝研究、特に解糖系やカルビン・ベンソン回路の理解において重要な役割を果たします。

医学: 代謝性疾患における役割とその潜在的な治療用途が調査されています。

科学的研究の応用

Metabolic Pathways and Enzymatic Functions

3-PGA plays a significant role in several metabolic pathways:

- Glycolysis : It is produced from 1,3-bisphosphoglycerate through the action of phosphoglycerate kinase (PGK). This step is vital for ATP production during cellular respiration.

- De Novo Serine Synthesis : 3-PGA serves as a substrate for 3-phosphoglycerate dehydrogenase (PHGDH), which catalyzes its conversion to phosphohydroxypyruvate, the first step in serine biosynthesis. This pathway is essential for synthesizing proteins and nucleic acids, making it critical for cell growth and proliferation .

Regulatory Role in Cellular Processes

Recent studies have highlighted the regulatory functions of 3-PGA:

- AMPK Activation : 3-PGA has been identified as an AMPK-specific regulator, stimulating LKB1-STRAD-MO25 activity, which enhances AMPK phosphorylation. This regulation is crucial for maintaining energy homeostasis within cells .

- p53 Phosphorylation : Low levels of 3-PGA can influence the phosphorylation status of p53, a key tumor suppressor protein. The interaction between PHGDH and p53 is modulated by glucose availability, linking cellular metabolism to cancer signaling pathways .

Cancer Research Applications

The role of 3-PGA in cancer metabolism is a burgeoning area of research:

- Targeting PHGDH : Inhibitors of PHGDH have been developed to study their effects on cancer cell proliferation. These inhibitors selectively affect cancer cell lines that depend on de novo serine synthesis while sparing those that utilize extracellular serine .

- Metabolic Flux Analysis : Researchers employ metabolic flux analysis using isotopic labeling to study how alterations in 3-PGA levels affect cellular metabolism in cancer cells. This approach provides insights into how cancer cells adapt their metabolism to support rapid growth .

Case Study 1: PHGDH Inhibition in Cancer Cells

A study demonstrated that small molecule inhibitors of PHGDH effectively reduced the proliferation of melanoma and breast cancer cell lines while having no impact on cell lines that rely on external serine uptake. This selective inhibition indicates the potential for developing targeted cancer therapies based on metabolic vulnerabilities .

Case Study 2: Metabolic Regulation via 3-PGA

Research indicated that low glucose levels lead to decreased concentrations of 3-PGA, which subsequently affects the phosphorylation state of p53. This finding suggests that 3-PGA may act as a signaling molecule that connects nutrient availability with critical cellular responses, including apoptosis and cell cycle regulation .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Pathways | Intermediate in glycolysis and serine biosynthesis | Essential for ATP production and protein synthesis |

| Cancer Research | Target for inhibitors to disrupt serine synthesis in tumor cells | Selective inhibition reduces tumor cell growth |

| Cellular Regulation | Regulates AMPK activation and p53 phosphorylation | Links metabolism with cellular stress responses |

作用機序

3-ホスホ-D-グリセリン酸は、代謝経路への関与を通じてその効果を発揮します。 解糖系の中間体として作用し、ホスホグリセリン酸ムターゼによって2-ホスホ-D-グリセリン酸に変換されます。 この変換は、細胞のエネルギー通貨であるATPの産生に不可欠です。 この化合物もカルビン・ベンソン回路に関与し、光合成生物における二酸化炭素の固定に貢献しています .

類似化合物:

2-ホスホ-D-グリセリン酸: 解糖系における別の中間体で、3-ホスホ-D-グリセリン酸から生成されます。

1,3-ビスホスホグリセリン酸: 解糖系における3-ホスホ-D-グリセリン酸の前駆体です。

グリセリン酸: 3-ホスホ-D-グリセリン酸の還元形です。

ユニークさ: 3-ホスホ-D-グリセリン酸は、解糖系とカルビン・ベンソン回路の両方で二重の役割を果たすため、ユニークです。 複数の代謝経路に関与する能力は、細胞代謝とエネルギー産生における重要性を示しています .

類似化合物との比較

2-Phospho-D-glyceric acid: Another intermediate in glycolysis, formed from 3-phospho-D-glyceric acid.

1,3-Bisphosphoglycerate: A precursor to 3-phospho-D-glyceric acid in the glycolytic pathway.

Glyceric acid: A reduced form of 3-phospho-D-glyceric acid.

Uniqueness: 3-Phospho-D-glyceric acid is unique due to its dual role in both glycolysis and the Calvin-Benson cycle. Its ability to participate in multiple metabolic pathways highlights its importance in cellular metabolism and energy production .

特性

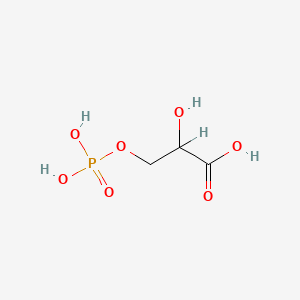

IUPAC Name |

(2R)-2-hydroxy-3-phosphonooxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJPPGNTCRNQQC-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O7P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862427 | |

| Record name | D-(-)-3-Phosphoglyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820-11-1, 3443-58-1 | |

| Record name | 3-phospho-D-glyceric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04510 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-(-)-3-Phosphoglyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glycerate 3-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。